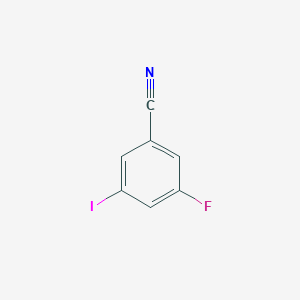

3-Fluoro-5-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJNITIJYWQFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374585 | |

| Record name | 3-fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-75-5 | |

| Record name | 3-fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-5-iodobenzonitrile: A Technical Overview for Chemical Researchers

CAS Number: 723294-75-5

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic nitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of fluoro and iodo substituents on the benzonitrile scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Core Properties and Safety Information

This compound is a solid at room temperature with a defined set of physicochemical properties. It is essential for researchers to be aware of its characteristics and the necessary safety precautions for handling.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for computational modeling.

| Property | Value | Source(s) |

| CAS Number | 723294-75-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃FIN | [1][2][3][4][5] |

| Molecular Weight | 247.01 g/mol | [1][2][3][4][5] |

| Melting Point | 29-30 °C | [4] |

| Boiling Point | 251 °C at 760 mmHg | [4] |

| Density | 1.98 g/cm³ | [4] |

| Flash Point | 105 °C | [4] |

| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C=C(C=C1F)I)C#N | [1][3][5] |

| Solubility | Predicted low solubility in water, higher in polar organic solvents (e.g., DMSO, DMF). | [2] |

Safety and Handling

Based on available safety data, this compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

Synthesis and Reactivity

While detailed, peer-reviewed synthetic procedures with full characterization data for this compound are not widely available in the public literature, its synthesis is conceptually based on established chemical transformations. The primary route involves a Sandmeyer-type reaction starting from 3-fluoro-5-iodoaniline.

Conceptual Synthesis via Sandmeyer Reaction

The conversion of 3-fluoro-5-iodoaniline to this compound can be achieved in a two-step process involving diazotization followed by cyanation.

-

Diazotization:

-

Dissolve 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (e.g., 1.2 equivalents) and an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide, 1.2 equivalents) in water.

-

Gently heat this cyanide solution to approximately 60-70 °C.[1]

-

Slowly and carefully add the cold diazonium salt solution to the heated cyanide solution.[1] Effervescence (release of N₂ gas) should be observed.

-

Stir the reaction mixture at the elevated temperature until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.[1]

-

Application in Synthesis: Preparation of 3-Fluoro-5-iodobenzamide

A primary application of this compound is its use as a starting material for the synthesis of 3-Fluoro-5-iodobenzamide.[2] Benzamides are a common scaffold in many biologically active compounds. The conversion is typically achieved through controlled hydrolysis of the nitrile group.

Experimental Protocol (Proposed)[2]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as tert-butanol or ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 equivalents).

-

Reagent Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise, ensuring the temperature is maintained.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.

-

Purification: Filter the crude solid product, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a solvent system like ethanol/water.

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not consistently available across public scientific databases. For definitive characterization, researchers should acquire spectra on their synthesized or purchased material. However, based on the structure, the following characteristic signals can be predicted.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm). The three aromatic protons would appear as distinct multiplets, with splitting patterns influenced by both fluorine-proton (H-F) and proton-proton (H-H) coupling. |

| ¹³C NMR | A signal for the nitrile carbon (C≡N) around 115-120 ppm. A signal for the carbon attached to the nitrile (C-CN) around 110-115 ppm. A signal for the carbon attached to iodine (C-I) around 90-95 ppm. A signal for the carbon attached to fluorine (C-F) around 160-165 ppm, which would appear as a doublet due to C-F coupling. Other aromatic carbon signals would also be present. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely appearing as a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons. |

| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. C-F and C-I stretching vibrations would be observed in the fingerprint region (typically below 1200 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 247. The spectrum would also show a characteristic isotopic pattern due to the presence of iodine. |

Role in Drug Discovery

This compound is primarily of interest as a synthetic intermediate. Halogenated building blocks are crucial in drug development as fluorine and iodine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), to build more complex molecular architectures.

To date, there is no published research detailing specific biological activities or direct involvement in signaling pathways for this compound itself. Its value lies in its potential to be converted into other molecules, such as the aforementioned 3-Fluoro-5-iodobenzamide, which can then be elaborated into potential therapeutic agents like PARP inhibitors.[2] Therefore, its role is foundational, providing a key structural motif for further exploration in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzonitrile from 3-fluoro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-5-iodobenzonitrile, a key intermediate in pharmaceutical and agrochemical research, from 3-fluoro-5-iodoaniline. The primary and most established method for this transformation is the Sandmeyer reaction, which proceeds through a two-step sequence involving diazotization of the starting aniline followed by cyanation. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles. The reaction is characterized by the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt to yield the desired product. In the synthesis of this compound, 3-fluoro-5-iodoaniline is first converted to its corresponding diazonium salt, which is subsequently reacted with a cyanide source, typically a mixture of copper(I) cyanide and an alkali metal cyanide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from 3-fluoro-5-iodoaniline via the Sandmeyer reaction.

Table 1: Reactant and Reagent Specifications

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to aniline) |

| 3-Fluoro-5-iodoaniline | Starting Material | C₆H₅FIN | 237.01 | 1.0 |

| Hydrochloric Acid (conc.) | Acid Catalyst | HCl | 36.46 | Excess |

| Sodium Nitrite | Diazotizing Agent | NaNO₂ | 69.00 | ~1.1 |

| Copper(I) Cyanide | Catalyst | CuCN | 89.56 | ~1.2 |

| Potassium Cyanide | Cyanide Source | KCN | 65.12 | ~1.2 |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Diazotization Step | |

| Temperature | 0 - 5 °C |

| Reaction Time | ~30 minutes |

| Cyanation Step | |

| Temperature | 50 - 70 °C[1] |

| Reaction Time | 1 - 2 hours |

| Overall Reaction | |

| Expected Yield | ~70% (based on analogous reactions)[2] |

| Purification Method | Extraction, Column Chromatography/Recrystallization |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 723294-75-5 | [3] |

| Molecular Formula | C₇H₃FIN | [3][4] |

| Molecular Weight | 247.01 g/mol | [3][4] |

| Melting Point | 29-30 °C | [4] |

| Boiling Point | 251 °C | [4] |

| Appearance | White to off-white solid |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from 3-fluoro-5-iodoaniline.

Step 1: Diazotization of 3-Fluoro-5-iodoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of concentrated hydrochloric acid.

-

Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring to obtain a fine, uniform slurry.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0–5 °C throughout the addition. The rate of addition should be controlled to prevent excessive foaming or a rise in temperature.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the 3-fluoro-5-iodobenzenediazonium chloride intermediate.

Step 2: Cyanation of the Diazonium Salt

-

In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in deionized water.

-

Gently warm this solution to 50-60 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the heated cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed. The rate of addition should be controlled to manage the frothing.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 1-2 hours to ensure the reaction goes to completion.[1]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy, and mass spectrometry.[5][6][7]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(723294-75-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5), a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. This document outlines a putative synthesis protocol, details its structural characterization through spectroscopic methods, and discusses its potential applications in drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases, analogous compound studies, and established chemical principles to provide a thorough overview for research and development purposes.

Introduction

This compound is a substituted aromatic compound featuring a benzonitrile core with fluorine and iodine atoms at the meta positions. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the iodine atom provides a reactive site for further functionalization, such as cross-coupling reactions, and can be useful in crystallographic studies. The nitrile group itself is a versatile functional group and a common pharmacophore in drug design.[1]

This guide serves as a foundational resource, consolidating available data and providing detailed methodologies for the synthesis and characterization of this compound, aimed at facilitating its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃FIN | [2][3] |

| Molecular Weight | 247.01 g/mol | [2][3] |

| CAS Number | 723294-75-5 | [2][3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 29-30 °C | [4] |

| Boiling Point | 251 °C | [4][5] |

| Density | 1.98 g/cm³ | [4][5] |

| Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [6] |

| SMILES | C1=C(C=C(C=C1F)I)C#N | [3] |

| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The primary synthetic route to this compound is the Sandmeyer reaction, starting from 3-fluoro-5-iodoaniline. This well-established reaction provides a reliable method for the introduction of the nitrile group onto the aromatic ring.[2][7][8][9][10][11]

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the Sandmeyer reaction for similar compounds.[2][7] Optimization may be required for specific laboratory conditions.

-

Diazotization:

-

In a reaction vessel, dissolve 3-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the heated cyanide solution. Effervescence (release of N₂) will be observed.

-

Stir the reaction mixture at 60-70 °C for 1-2 hours until the reaction is complete (monitor by TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Detailed Experimental Protocol: Purification

The crude product can be purified by column chromatography or recrystallization.

-

Column Chromatography: [12][13][14][15][16]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Evaporate the solvent to yield purified this compound.

-

-

Recrystallization: [17][18][19]

-

Solvent Selection: An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature. Common solvents for recrystallization of similar compounds include ethanol, ethanol/water mixtures, or hexanes/ethyl acetate mixtures. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.

-

Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Structural Analysis and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Crystallographic Data

As of the date of this document, no publicly available single-crystal X-ray diffraction data for this compound has been identified. Obtaining such data would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such a study would likely reveal insights into potential halogen bonding involving the iodine atom.

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region, showing complex splitting patterns due to H-H and H-F couplings. |

| ¹³C NMR | Signals for seven carbon atoms, with characteristic chemical shifts for the nitrile carbon, carbons bonded to fluorine and iodine, and other aromatic carbons. C-F coupling will be observed. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| FTIR | Characteristic absorption bands for C≡N stretching, C-F stretching, C-I stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (247.01 g/mol ). |

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile and halogen substituents. The protons will exhibit both homo- and heteronuclear coupling (to ¹⁹F).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct resonances. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.[20][21][22] The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

The FTIR spectrum provides information about the functional groups present in the molecule.[23][24]

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is anticipated in the 1100-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

C-I Stretch: A weak absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (C₇H₃FIN), which is approximately 247.

-

Fragmentation: Common fragmentation pathways for benzonitriles may involve the loss of the nitrile group or halogen atoms.

Relevance in Drug Development and Signaling Pathways

While specific biological activities or signaling pathway modulation by this compound are not extensively documented, its structural motifs suggest its potential as a valuable intermediate in drug discovery.

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile building block. The iodine atom can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for chemical modification.

Potential Pharmacological Significance

The benzonitrile scaffold is present in numerous biologically active compounds.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, derivatives of this compound could be investigated for a wide range of therapeutic targets.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for exploring the potential biological applications of novel compounds derived from this compound.

Caption: A general workflow for the drug discovery process.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its physicochemical properties, a putative synthesis and purification protocol, and a framework for its structural characterization. While there is a need for more comprehensive experimental data, particularly crystallographic and detailed spectroscopic analyses, this document serves as a robust starting point for researchers and drug development professionals interested in utilizing this compound in their work. The unique combination of a nitrile group with fluoro and iodo substituents makes it a promising scaffold for the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 5. americanelements.com [americanelements.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sandmeyer Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. jk-sci.com [jk-sci.com]

- 11. byjus.com [byjus.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Column chromatography - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. orgsyn.org [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. 1stsci.com [1stsci.com]

- 22. colorado.edu [colorado.edu]

- 23. FTIR [terpconnect.umd.edu]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: Spectroscopic Analysis of 3-Fluoro-5-iodobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5). It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed experimental protocols for acquiring this data are provided, along with graphical representations of the analytical workflow and the correlation between spectroscopic signals and molecular structure. This document is intended to serve as a foundational resource for researchers working with this compound.

Molecular and Physical Properties

This compound is a halogenated aromatic nitrile with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₇H₃FIN | [1][2][3][4] |

| Molecular Weight | 247.01 g/mol | [1][3][5] |

| Monoisotopic Mass | 246.92942 Da | [5] |

| CAS Number | 723294-75-5 | [1][2][3][5] |

| Appearance | Solid | [1] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 251 °C | [1][4] |

| Density | 1.98 g/cm³ | [1] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and typical values for its constituent functional groups.

NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F.

Table 1: Predicted ¹H NMR Data

| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | Triplet (t) | 7.8 - 8.0 | J(H,F) ≈ 2-3 Hz |

| H-4 | Doublet of Doublets (dd) | 7.6 - 7.8 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 8-10 Hz |

| H-6 | Doublet of Doublets (dd) | 7.9 - 8.1 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 5-7 Hz |

Table 2: Predicted ¹³C NMR Data

| Carbon | Approx. Chemical Shift (ppm) | Coupling |

|---|---|---|

| C-CN | 115 - 118 | - |

| C-CN | 112 - 115 | - |

| C-I | 92 - 95 | - |

| C-F | 161 - 164 | Doublet, ¹J(C,F) ≈ 250 Hz |

| C-H (Aromatic) | 125 - 145 | Doublets, J(C,F) may be observed |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Multiplicity | Approx. Chemical Shift (ppm) |

|---|

| Ar-F | Triplet of Doublets (td) | -105 to -115 |

Infrared (IR) Spectroscopy Data (Predicted)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2230 - 2220 | Strong | C≡N (Nitrile) Stretch |

| 1600 - 1550 | Medium-Strong | Aromatic C=C Stretch |

| 1280 - 1200 | Strong | Aryl C-F Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| 700 - 500 | Medium-Strong | Aryl C-I Stretch |

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 247 | High | [M]⁺ (Molecular Ion) |

| 221 | Low | [M - CN]⁺ |

| 120 | Medium | [M - I]⁺ |

| 94 | Medium | [M - I - CN]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.[6]

-

Sample Preparation:

-

Weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial.[7]

-

To ensure a clear solution, filter the sample through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. Avoid using tubes with any chips or cracks.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C, the residual solvent peak can be used as a secondary reference, which is calibrated against internal TMS (0 ppm). For ¹⁹F, an external standard like CFCl₃ is typically used.

-

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8]

-

Sample Preparation (Thin Solid Film Method): [9]

-

Place a small amount (approx. 10-20 mg) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[9]

-

Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[9]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plate thoroughly with a suitable solvent like dry acetone and return it to a desiccator.[10]

-

Mass Spectrometry (MS) Protocol

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[11]

-

Sample Preparation:

-

Prepare a dilute solution of the sample. A typical starting concentration is 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[12]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[12]

-

Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[12]

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

The sample is vaporized in a high vacuum environment.[13]

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[13][14]

-

The resulting positively charged ions are accelerated by an electric field.[14]

-

The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge (m/z) ratio.[13]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Workflow and Data Interpretation

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

Spectroscopic Data and Structural Correlation

This diagram shows how different spectroscopic techniques provide information about specific parts of the this compound molecule.

Caption: Correlation of spectroscopic data to molecular features.

References

- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 2. 1stsci.com [1stsci.com]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. amherst.edu [amherst.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. fiveable.me [fiveable.me]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Fluoro-5-iodobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitrile group and halogen substituents, make it an attractive starting material for the synthesis of a wide range of complex molecules. The strategic placement of the fluorine and iodine atoms allows for selective functionalization, rendering it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point of 29-30°C.[1] It possesses a molecular weight of 247.01 g/mol and a density of approximately 1.98 g/cm³.[1] While experimental solubility data is limited, it is predicted to have low solubility in water and higher solubility in common polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[2]

| Property | Value | Reference |

| CAS Number | 723294-75-5 | [1] |

| Molecular Formula | C₇H₃FIN | [1] |

| Molecular Weight | 247.01 g/mol | [1] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.98 g/cm³ | [1] |

| Flash Point | 105 °C | [1] |

| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1] |

| SMILES | C1=C(C=C(C=C1F)I)C#N | [1] |

Synthesis

A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 3-fluoro-5-iodoaniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-Fluoro-5-iodoaniline

-

Dissolve 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. This generates the corresponding diazonium salt in situ.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Heat the cyanide solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the heated cyanide solution.

-

Stir the reaction mixture at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.[3]

Caption: Synthesis of this compound.

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine, iodine, and nitrile substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JC-F), which is a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibration is expected to appear in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 247. The fragmentation pattern can provide further structural information, with potential losses of iodine, fluorine, and the nitrile group.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable precursor for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Hydrolysis to 3-Fluoro-5-iodobenzamide

The nitrile group can be hydrolyzed under controlled basic conditions to form the corresponding primary amide, 3-fluoro-5-iodobenzamide. This transformation is a common step in the synthesis of various pharmaceutical compounds.

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to obtain the crude 3-fluoro-5-iodobenzamide.

-

The product can be further purified by recrystallization or column chromatography.[3]

Caption: Hydrolysis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds, which are prevalent in many drug molecules.

-

Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, another important structural motif in medicinal chemistry.

-

Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne to form an alkynylated benzonitrile derivative. Alkynes are versatile functional groups that can be further elaborated.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling with an amine. This is a key transformation for the synthesis of anilines and their derivatives, which are common in pharmaceuticals.

The fluorine atom at the 3-position can influence the reactivity and regioselectivity of these cross-coupling reactions and can also impart desirable pharmacokinetic properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets.

Biological Activity and Drug Development Potential

While specific biological activity for this compound itself is not extensively documented, the benzonitrile scaffold and, more broadly, halogenated aromatic compounds are prevalent in a wide range of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles, which are common in drug structures.

The presence of fluorine and iodine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. Therefore, this compound serves as a valuable starting point for the synthesis of compound libraries for screening against various biological targets in drug discovery programs. Its derivatives have the potential to be explored as inhibitors of enzymes or as ligands for receptors implicated in a variety of diseases.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with a unique combination of functional groups that make it highly valuable for researchers, particularly in the field of drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity in a range of important chemical transformations, provide a solid foundation for the design and synthesis of novel and complex molecules. The ability to selectively functionalize the molecule through palladium-catalyzed cross-coupling reactions at the iodine-bearing carbon, while retaining the fluorine atom and the versatile nitrile group, offers a powerful strategy for the rapid generation of diverse chemical scaffolds for biological evaluation. As the demand for new therapeutic agents continues to grow, the utility of such strategically functionalized building blocks like this compound is expected to increase significantly.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃FIN | [1][2][3] |

| Molecular Weight | 247.01 g/mol | [1][3][4] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 29-30°C | [2] |

| Boiling Point | 251°C at 760 mmHg | [2][5] |

| Flash Point | 105°C | [2][5] |

| Density | 1.98 g/cm³ | [2][5] |

| Storage Temperature | 2-8°C, in a dark and dry place | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and pictograms.

| GHS Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1][6]

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended.[7]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[7]

3.3. Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][8]

-

Avoid contact with skin and eyes.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Keep the container tightly closed when not in use.[6]

-

Use only non-sparking tools and take precautionary measures against static discharge.[9]

3.4. Storage

-

Keep the container tightly closed.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

-

Protect from light.[1]

3.5. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide, and gaseous hydrogen fluoride (HF).[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[4][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[8]

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 723294-75-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Fluoro-5-iodobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-5-iodobenzonitrile, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various organic solvents. This guide outlines the known physicochemical properties of the compound, presents a detailed experimental protocol for solubility determination, and describes analytical methods for quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The following table summarizes key properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FIN | [1][2][3][4][5] |

| Molecular Weight | 247.01 g/mol | [1][3][4] |

| CAS Number | 723294-75-5 | [1][2][3][4][5] |

| Melting Point | 29-30°C | [1] |

| Boiling Point | 251°C | [1][5] |

| Density | 1.98 g/cm³ | [1][5] |

| LogP (calculated) | 2.30198 | [4] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |

Experimental Protocol for Determining Solubility

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, THF, dichloromethane, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that a true equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Preparation :

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a moderate speed or allow them to stand undisturbed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification :

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility :

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of this compound.[6]

-

Column : A C18 reversed-phase column is typically suitable.

-

Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid. The specific composition should be optimized to achieve good peak shape and retention time.

-

Detection : UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification : Prepare a calibration curve using standard solutions of known concentrations of this compound. The concentration of the unknown samples can be determined from this curve.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[8][9]

-

Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Quantification : Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[10] The concentration of the experimental samples can then be calculated using the Beer-Lambert law.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| DMSO | 25 | HPLC | |||

| DMF | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| THF | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Toluene | 25 | HPLC |

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Logical Flow for Solvent Selection and Analysis

Caption: A diagram showing the logical progression from selecting a diverse range of organic solvents to the final analysis of solubility data.

References

- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 2. 1stsci.com [1stsci.com]

- 3. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for 3-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a key building block in medicinal chemistry. It details its commercial availability, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly PARP inhibitors for cancer therapy.

Commercial Availability

This compound (CAS No. 723294-75-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| 1st Scientific LLC | ST0068WF | 98% | 100mg, 250mg, 1g, 5g |

| Acmec Biochemical | F71860 | 98% | 100mg, 250mg, 1g, 5g |

| ChemScene | CS-W006733 | ≥97% | Inquire for details |

| CRO SPLENDID LAB | CSL-23447 | Inquire for details | Custom synthesis available |

| 3B Scientific Corp. | 3B3-077387 | Inquire for details | 1g |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to a nitrile. The common starting material for this synthesis is 3-fluoro-5-iodoaniline.

Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Methodology:

-

Diazotization: 3-Fluoro-5-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid. The solution is then cooled to a temperature between 0-5 °C in an ice bath.[1]

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature below 5 °C. This step results in the formation of the corresponding diazonium salt.[1]

-

Cyanation: In a separate reaction vessel, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated to 60-70 °C.[1]

-

The cold diazonium salt solution is then slowly added to the heated cyanide solution. The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Hydrolysis of this compound to 3-Fluoro-5-iodobenzamide

This compound serves as a key intermediate for the synthesis of its corresponding amide, a valuable scaffold in medicinal chemistry.

Methodology:

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]

-

To this solution, potassium carbonate and hydrogen peroxide are added, and the mixture is stirred at room temperature.[1]

-

The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude 3-Fluoro-5-iodobenzamide can be further purified by recrystallization.[1]

Application in Drug Discovery: A Precursor for PARP Inhibitors

While this compound is a versatile building block, its derivative, 3-fluoro-5-iodobenzamide, is of particular interest in the field of oncology as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs ultimately leads to cell death through a process known as synthetic lethality.[3] This targeted approach has led to the development of several successful PARP inhibitors for treating various cancers.[3]

The benzamide moiety of molecules derived from 3-fluoro-5-iodobenzamide mimics the nicotinamide portion of the NAD+ substrate, enabling it to competitively inhibit the PARP enzyme's catalytic site.[2]

Signaling Pathway of PARP1 in Single-Strand Break Repair

Caption: PARP1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.

This guide provides a foundational understanding of the commercial availability, synthesis, and significant applications of this compound for professionals in the field of drug discovery and development. Its role as a key precursor for PARP inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies.

References

Molecular weight and formula of 3-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is essential for its application in experimental design, reaction modeling, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₇H₃FIN | [1][2][3][4] |

| Molecular Weight | 247.01 g/mol | [1][2][3][4] |

| CAS Number | 723294-75-5 | [1][2][3] |

| Appearance | Off-white to light brown solid | [5] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 251 °C | [1][2] |

| Density | 1.98 g/cm³ | [1][2] |

| Flash Point | 105 °C | [1][2] |

| SMILES | C1=C(C=C(C=C1F)I)C#N | [2][3][6] |

| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1][4] |

| InChIKey | FCJNITIJYWQFCM-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its consistent and safe production in a laboratory setting. Below is a representative synthetic and purification workflow.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through a Sandmeyer reaction, a well-established method for the introduction of a cyano group onto an aromatic ring.

Caption: Synthetic pathway for this compound.

Experimental Workflow: Purification and Analysis

Following synthesis, a standard workflow for the purification and subsequent analysis to confirm the identity and purity of the final product is necessary.

Caption: Purification and analysis workflow.

References

- 1. 723294-75-5[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]

- 6. 1stsci.com [1stsci.com]

An In-depth Technical Guide to 3-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its potential applications as a key building block in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Identification and Properties

The IUPAC name for the compound is This compound .[1][2] It is a disubstituted benzonitrile with a fluorine atom at the 3-position and an iodine atom at the 5-position relative to the nitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 723294-75-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃FIN | [1][2][3][4] |

| Molecular Weight | 247.01 g/mol | [1][2][3][4] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 29-30°C | [3] |

| Boiling Point | 251°C at 760 mmHg | [2][3] |

| Density | 1.98 g/cm³ | [3] |

| Flash Point | 105°C | [2][3] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.[6] | |

| InChI | InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1][3] |

| SMILES | C1=C(C=C(C=C1F)I)C#N | [1][4][5] |

Table 2: Computational Descriptors

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |

| LogP | 2.30198 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Experimental Protocols

2.1. Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-iodoaniline. The process involves two main steps: diazotization of the aniline followed by cyanation with a copper(I) cyanide catalyst.

Step 1: Diazotization of 3-Fluoro-5-iodoaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-Fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid (e.g., 3 M).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Stirring: Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 3-fluoro-5-iodobenzenediazonium chloride salt. The solution should be kept cold for the subsequent step.

Step 2: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Heat this solution to 60-70 °C. Caution: Cyanide salts are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the heated copper(I) cyanide solution.[1] Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the effervescence.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.[2]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent such as toluene or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[2]

-

Applications in Drug Development: A Precursor for PARP Inhibitors

The benzamide functional group is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Halogenated benzamides, which can be synthesized from precursors like this compound, are of particular interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][7]

PARP enzymes, especially PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death. This concept, known as "synthetic lethality," is a clinically validated strategy for treating certain types of ovarian, breast, and prostate cancers.[3]

The benzamide moiety of PARP inhibitors often mimics the nicotinamide portion of NAD+, the natural substrate for PARP, thereby acting as a competitive inhibitor.[7] this compound serves as a valuable starting material because its nitrile group can be readily hydrolyzed to the primary benzamide. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex and potent inhibitors.[3][7]

3.1. PARP1 Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway for SSBs and the mechanism of action for PARP inhibitors.

3.2. Experimental Protocol: Hydrolysis to 3-Fluoro-5-iodobenzamide

The conversion of this compound to its corresponding primary amide is a key step in the synthesis of potential PARP inhibitors.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tert-butanol in a round-bottom flask.[1][6]

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.[1][6]

-

Oxidant Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add hydrogen peroxide (30% aqueous solution, ~3.0 equivalents) dropwise, maintaining the low temperature.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once complete, quench any excess peroxide with a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the product.[6]

-

Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The 3-Fluoro-5-iodobenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

3.3. Drug Development Workflow